molecular formula C13H17N3O B11797840 4-(4-Methyl-5-vinylpyridin-2-yl)piperazine-1-carbaldehyde

4-(4-Methyl-5-vinylpyridin-2-yl)piperazine-1-carbaldehyde

Cat. No.: B11797840
M. Wt: 231.29 g/mol
InChI Key: UPIZDALZEJOLOW-UHFFFAOYSA-N
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Description

4-(4-Methyl-5-vinylpyridin-2-yl)piperazine-1-carbaldehyde is a versatile chemical compound with the molecular formula C13H17N3O and a molecular weight of 231.29 g/mol . This compound is known for its unique structure, which includes a piperazine ring substituted with a methyl-vinylpyridine moiety and an aldehyde group. It is used in various scientific research applications due to its interesting chemical properties and reactivity.

Preparation Methods

The synthesis of 4-(4-Methyl-5-vinylpyridin-2-yl)piperazine-1-carbaldehyde typically involves multiple stepsThe reaction conditions often involve the use of specific catalysts and solvents to facilitate the formation of the desired product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

4-(4-Methyl-5-vinylpyridin-2-yl)piperazine-1-carbaldehyde undergoes various chemical reactions, including:

Scientific Research Applications

4-(4-Methyl-5-vinylpyridin-2-yl)piperazine-1-carbaldehyde is used in a wide range of scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In the study of enzyme interactions and as a potential inhibitor of specific biological pathways.

    Medicine: As a precursor for the development of pharmaceutical compounds with potential therapeutic effects.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4-Methyl-5-vinylpyridin-2-yl)piperazine-1-carbaldehyde involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors and enzymes, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to changes in their function . The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

4-(4-Methyl-5-vinylpyridin-2-yl)piperazine-1-carbaldehyde can be compared with other similar compounds, such as:

Properties

Molecular Formula

C13H17N3O

Molecular Weight

231.29 g/mol

IUPAC Name

4-(5-ethenyl-4-methylpyridin-2-yl)piperazine-1-carbaldehyde

InChI

InChI=1S/C13H17N3O/c1-3-12-9-14-13(8-11(12)2)16-6-4-15(10-17)5-7-16/h3,8-10H,1,4-7H2,2H3

InChI Key

UPIZDALZEJOLOW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1C=C)N2CCN(CC2)C=O

Origin of Product

United States

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